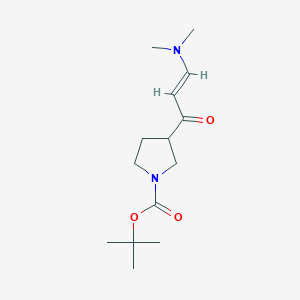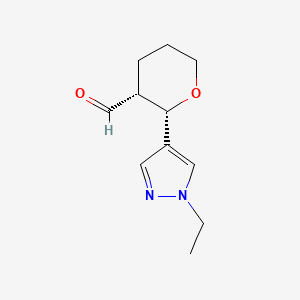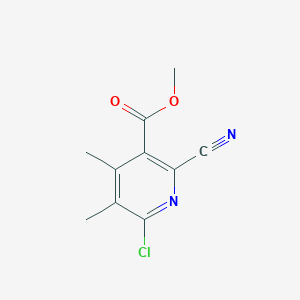![molecular formula C11H15ClN4O3 B11758702 (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B11758702.png)
(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound features an azido group, which is known for its reactivity and utility in click chemistry, making it a valuable tool in bioconjugation and molecular labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride typically involves multiple steps. One common approach starts with the protection of the amino group of L-tyrosine, followed by the introduction of the azidoethoxy group through nucleophilic substitution. The final step involves deprotection and conversion to the hydrochloride salt.
Protection of the Amino Group: The amino group of L-tyrosine is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Introduction of Azidoethoxy Group: The protected tyrosine derivative undergoes nucleophilic substitution with 2-azidoethanol in the presence of a base like sodium hydride.
Deprotection and Conversion to Hydrochloride Salt: The Boc group is removed under acidic conditions, and the resulting free amine is converted to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Click Chemistry: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or catalytic hydrogenation.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate in a solvent like water or tert-butanol.
Reduction: Triphenylphosphine in tetrahydrofuran (THF) or catalytic hydrogenation using palladium on carbon.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Click Chemistry: Formation of 1,2,3-triazoles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of triazole-linked compounds.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Potential use in drug development for targeted delivery and imaging.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride depends on its application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, facilitating the conjugation of different molecules. In biological applications, the azido group can be used to label biomolecules, allowing for their detection and analysis.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid: The free acid form without the hydrochloride salt.
(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid methyl ester: The methyl ester derivative.
(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid tert-butyl ester: The tert-butyl ester derivative.
Uniqueness
The hydrochloride salt form of (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid offers enhanced solubility and stability compared to its free acid and ester derivatives. This makes it more suitable for certain applications, particularly in aqueous environments and biological systems.
Properties
Molecular Formula |
C11H15ClN4O3 |
|---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H14N4O3.ClH/c12-10(11(16)17)7-8-1-3-9(4-2-8)18-6-5-14-15-13;/h1-4,10H,5-7,12H2,(H,16,17);1H/t10-;/m0./s1 |
InChI Key |
MBKGXPOLFHKIJE-PPHPATTJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCN=[N+]=[N-].Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCN=[N+]=[N-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758622.png)

![Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B11758626.png)
![(2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide](/img/structure/B11758635.png)



![2-((1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetonitrile](/img/structure/B11758656.png)

![methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B11758662.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11758666.png)
![4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B11758686.png)

![[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B11758696.png)
